molecular formula C24H27NO9 B038197 [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate CAS No. 121356-12-5

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate

Cat. No. B038197
CAS RN: 121356-12-5
M. Wt: 473.5 g/mol
InChI Key: TWFPJHVIRXYIGJ-MRKXFKPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a protected galactopyranoside useful as a building block for the synthesis of complex carbohydrates . It has β-phenylthio and 6-benzyl protecting groups . It is a by-product in the synthesis of N-Acetyl-D-glucosaminyl- (1-4)-N-acetylmuramic Acid .

Scientific Research Applications

Antitubercular and Antibacterial Agent

This compound has been utilized in the synthesis of molecules with potential antitubercular and antibacterial activities . The phosphorylation of its glucose moiety can lead to the creation of novel phosphonate derivatives that exhibit these properties . Such derivatives are valuable in the development of new drugs to combat resistant strains of tuberculosis and other bacterial infections.

Cancer Research

In the field of oncology, this compound shows promise as an antineoplastic agent . It has demonstrated inhibitory effects on tumor growth, particularly in cancers related to the glucosamine pathway . This makes it a crucial molecule for cancer drug development and therapeutic research.

Antibiotic Development

The compound is significant in researching and developing antibiotics . Its structural complexity and biological activity make it a candidate for creating new intervention drugs against various bacterial diseases .

Mechanism of Action

Target of Action

It is utilized in the research of various bacterial infections , suggesting that its targets may be bacterial proteins or enzymes.

Mode of Action

Given its use in bacterial infection research , it may interact with its targets to inhibit bacterial growth or disrupt bacterial metabolic processes.

Result of Action

The compound exhibits potential as an antineoplastic agent and has shown inhibitory effects on tumor growth . This suggests that the molecular and cellular effects of the compound’s action may involve the inhibition of cell proliferation or induction of cell death in tumor cells.

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-11-7-9-17-8-5-6-10-18(17)19/h5-11,20-24H,12H2,1-4H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFPJHVIRXYIGJ-MRKXFKPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC3=CC=CC=C32)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate

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